2-(乙酰氨基)-2-脱氧-3-O-苯甲酰基-4,6-O-亚苄基-D-半乳呋喃糖三氯乙酰亚胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

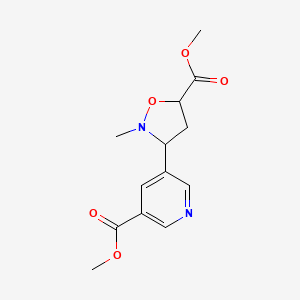

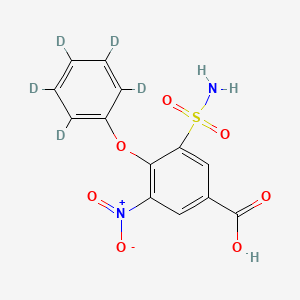

2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate is a chemical compound used in the field of organic chemistry .

Synthesis Analysis

Trichloroacetimidates are useful reagents for the synthesis of esters under mild conditions that do not require an exogenous promoter . These conditions avoid the undesired decomposition of substrates with sensitive functional groups that are often observed with the use of strong Lewis or Brønsted acids .Chemical Reactions Analysis

Trichloroacetimidates are useful reagents for the synthesis of esters under mild conditions . They are often used in reactions that avoid the undesired decomposition of substrates with sensitive functional groups . Benzyl trichloroacetimidates have been used as derivatizing agents for phosphonic acids related to nerve agents .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate include a molecular weight of 557.81 g/mol and a density of 1.52±0.1 g/cm3 .科学研究应用

复杂寡糖的合成

Rochepeau-Jobron 和 Jacquinet (1997) 进行的研究涉及将苯甲基 2-乙酰氨基-2-脱氧-α 和 β-d-吡喃葡萄糖苷转化为 d-半乳糖类似物,然后在糖基化反应中用作受体。这一过程突出了活化衍生物在复杂寡糖合成中的用途,例如硫酸皮肤素的二糖片段,展示了这些化合物在复杂合成路线中的潜力 (Rochepeau-Jobron 和 Jacquinet,1997)。

Pozsgay、Glaudemans、Robbins 和 Schneerson (1993) 合成了与志贺痢疾杆菌 1 型 O 型多糖相对应的四糖供体,展示了三氯乙酰亚胺化学在构建复杂的细菌多糖结构中的应用 (Pozsgay 等人,1993)。

合成方法学的发展

Aly、Ibrahim el-S、Ashry el-S 和 Schmidt (1999) 在乳糖-N-新四糖和乳糖-N-四糖的合成中利用二甲基马来酰基团作为氨基保护基,显示了三氯乙酰亚胺中间体在糖基化反应和寡糖组装中的多功能性 (Aly 等人,1999)。

Misra、Basu 和 Roy (1996) 探索了使用三氯乙酰亚胺化学合成与大肠杆菌 O 126 抗原相关的免疫优势三糖,进一步证明了其在生物活性寡糖合成中的用途 (Misra、Basu 和 Roy,1996)。

作用机制

Target of Action

It is known that glycosyl trichloroacetimidates, a class of compounds to which this molecule belongs, are often used as glycosyl donors in the synthesis of complex oligosaccharides and glycoconjugates . These targets play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition .

Mode of Action

The compound acts as a glycosyl donor in glycosylation reactions, a key process in the synthesis of oligosaccharides and glycoconjugates . The generation of glycosyl trichloroacetimidates involves an anomeric oxygen exchange reaction on the half-acetal moiety of pyranoses and furanoses . The compound’s interaction with its targets leads to the formation of glycoside bonds, which are essential for the assembly of monosaccharide building blocks into complex structures .

Biochemical Pathways

The compound is involved in the biochemical pathway of glycosylation, a process that attaches glycosyl groups to proteins, lipids, or other organic molecules . This pathway is crucial for the synthesis of glycoconjugates, which are involved in various biological processes, including cell signaling, immune response, and pathogen recognition .

Pharmacokinetics

As a glycosyl donor, it is likely to be metabolized in the process of glycosylation, with its glycosyl group being transferred to the acceptor molecule . The bioavailability of the compound would depend on various factors, including its solubility, stability, and the presence of transport proteins.

Result of Action

The primary result of the compound’s action is the formation of glycoside bonds, leading to the synthesis of complex oligosaccharides and glycoconjugates . These structures play crucial roles in various biological processes, including cell-cell communication, immune response, and pathogen recognition .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of glycosylation reactions . Additionally, the presence of other molecules, such as enzymes and cofactors, can also influence the compound’s action .

未来方向

属性

IUPAC Name |

[(4aR,7R,8R,8aR)-7-acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23Cl3N2O7/c1-13(30)29-17-19(34-20(31)14-8-4-2-5-9-14)18-16(33-22(17)36-23(28)24(25,26)27)12-32-21(35-18)15-10-6-3-7-11-15/h2-11,16-19,21-22,28H,12H2,1H3,(H,29,30)/t16-,17-,18+,19-,21?,22?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEHVNPBAPICIP-MLXPMVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23Cl3N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746907 |

Source

|

| Record name | 2-Acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetylamino)-2-deoxy-3-O-benzoyl-4,6-O-benzylidene-D-galactopyranose Trichloroacetimidate | |

CAS RN |

390400-47-2 |

Source

|

| Record name | 2-Acetamido-3-O-benzoyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

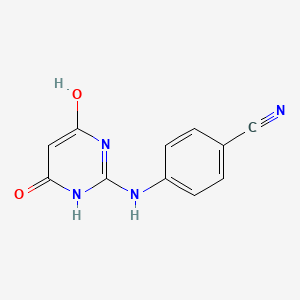

![methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565215.png)

![Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565216.png)